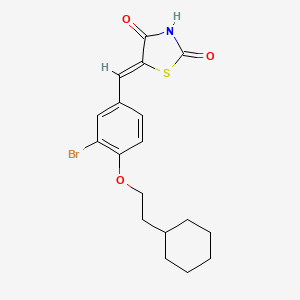

(Z)-5-(3-Bromo-4-(2-cyclohexylethoxy)benzylidene)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 est un analogue marqué de 5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione. Ce composé est un analogue de la thiazolidinedione et est principalement utilisé comme inhibiteur de la 15-hydroxyprostaglandine déshydrogénase (15-PGDH) et promoteur de la cicatrisation des plaies .

Méthodes De Préparation

La synthèse de 5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 implique plusieurs étapes. La voie de synthèse commence généralement par la préparation du noyau thiazolidinedione, suivie de l'introduction des substituants bromo et cyclohexylethoxy. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 subit différents types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Applications De Recherche Scientifique

5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour l'identification et la quantification de composés similaires.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle de la 15-hydroxyprostaglandine déshydrogénase dans différents processus physiologiques.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans la cicatrisation des plaies et l'inflammation.

Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

Le mécanisme d'action de 5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 implique l'inhibition de la 15-hydroxyprostaglandine déshydrogénase (15-PGDH). Cette enzyme est responsable de la dégradation des prostaglandines, qui sont des composés lipidiques qui jouent un rôle dans l'inflammation et la cicatrisation des plaies. En inhibant la 15-PGDH, le composé augmente les niveaux de prostaglandines, favorisant ainsi la cicatrisation des plaies et réduisant l'inflammation .

Mécanisme D'action

The mechanism of action of 5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4 involves the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the degradation of prostaglandins, which are lipid compounds that play a role in inflammation and wound healing. By inhibiting 15-PGDH, the compound increases the levels of prostaglandins, thereby promoting wound healing and reducing inflammation .

Comparaison Avec Des Composés Similaires

5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione-d4 est unique en raison de sa structure spécifique et de ses propriétés d'analogue marqué. Des composés similaires comprennent :

5-[[3-Bromo-4-(2-cyclohexylethoxy)phényl]méthylène]-2,4-thiazolidinedione : La version non marquée du composé.

Propriétés

Formule moléculaire |

C18H20BrNO3S |

|---|---|

Poids moléculaire |

410.3 g/mol |

Nom IUPAC |

(5Z)-5-[[3-bromo-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H20BrNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11- |

Clé InChI |

NNJXJDRXWLCJSS-WJDWOHSUSA-N |

SMILES isomérique |

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)S3)Br |

SMILES canonique |

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)